DC 8 protein
Description
Disambiguation of "DC 8 Protein" Terminology in Academic Literature
Academic literature reveals that "this compound" primarily designates two separate proteins. One is a plant protein, specifically an embryonic protein identified in carrots (Daucus carota). nih.gov The other is a human protein, also known by the gene name NSL1, which is involved in cellular division. bidd.groupwikipedia.org Researchers encountering the term "this compound" must therefore ascertain the biological source organism and the specific research focus to correctly identify the protein being discussed.
Overview of Distinct Protein Families and Their Respective Research Contexts
The two proteins referred to as "this compound" belong to entirely different protein families and are studied within disparate biological frameworks.
The carrot embryonic protein DC-8 is a plant-specific protein associated with developmental processes, particularly embryogenesis. nih.govprobes-drugs.orgnih.gov Research on this protein falls under the purview of plant molecular biology and developmental biology, focusing on its role in embryo development, its regulation by plant hormones like abscisic acid (ABA), and its localization within plant cells. dysona.orgbioregistry.iowikipedia.orgnih.gov
In contrast, the human protein referred to as DC8 is a component of the NSL1 complex, which is localized to kinetochores. bidd.groupwikipedia.org Kinetochores are essential structures that mediate chromosome movement during cell division. Research on human DC8 (NSL1) is conducted within the fields of cell biology, genetics, and cancer biology, investigating its function in chromosome segregation and its implications in diseases related to cell division errors. bidd.groupwikipedia.org
Properties
CAS No. |
125581-14-8 |
|---|---|
Molecular Formula |
C16H15FN2O4 |
Synonyms |
DC 8 protein |
Origin of Product |
United States |
Research Perspectives on Dedicator of Cytokinesis 8 Dock8 Protein
Molecular Biology and Cellular Function of DOCK8
DOCK8 functions as a critical regulator of intracellular processes, primarily through its role as a GEF for Rho GTPases and its influence on cytoskeletal dynamics and signaling pathways. nih.govnih.govmedlineplus.gov
Role in Rho GTPase Regulation and Activation (e.g., CDC42)
DOCK proteins are known to activate Rho GTPases, which act as molecular switches controlling diverse cellular processes, including migration, phagocytosis, and adhesion. nih.gov DOCK8 specifically functions as a GEF for the small GTPase CDC42, facilitating the exchange of bound GDP for free GTP, thereby activating CDC42. nih.govnih.govnih.govfortunejournals.comuniprot.orgoup.com This GEF activity resides within the DHR2 domain of DOCK8. nih.govnih.govnih.govpnas.org While early studies suggested DOCK8 might also activate Rac1, biochemical and structural studies indicate a specific preference for CDC42. wikipedia.orgnih.govoup.comresearchgate.net
The interaction between DOCK8 and CDC42 is crucial for various cellular functions, particularly within the immune system. nih.govnih.govnih.govfortunejournals.comuniprot.org For instance, DOCK8-mediated CDC42 activation is essential for the proper migration of dendritic cells and T cells. nih.govnih.govnih.govuniprot.orgrupress.org Data suggests that DOCK8 controls CDC42 activity spatially, particularly at the leading edge membrane of migrating cells. nih.govnih.govnih.gov
Contributions to Cell Migration and Cytoskeletal Dynamics
DOCK8 plays a vital role in regulating cell migration and cytoskeletal dynamics, processes fundamental to immune cell function. nih.govnih.govfrontiersin.orgmedlineplus.govnih.govbiorxiv.orgpatsnap.commedlineplus.govscbt.com Through its GEF activity on CDC42, DOCK8 influences the arrangement of the actin cytoskeleton, the structural framework within cells that dictates cell shape and movement. nih.govfrontiersin.orgmedlineplus.govnih.govpatsnap.commedlineplus.gov
Studies have shown that DOCK8 is critical for the ability of immune cells, such as T cells and dendritic cells, to migrate effectively, particularly through complex, three-dimensional environments found in tissues. life-science-alliance.orgnih.govnih.govnih.govpnas.orgrupress.orgbiorxiv.orgresearchgate.netresearchgate.net DOCK8 deficiency leads to defects in cell shape integrity and cohesion during migration in confined spaces, potentially resulting in cell death. biorxiv.orgresearchgate.net This is linked to an impaired ability to properly organize the actin cytoskeleton. nih.govbiorxiv.orgresearchgate.net For example, in confined T cells, DOCK8 is required for the formation of a central pool of F-actin that helps protect the nucleus during migration. biorxiv.orgresearchgate.net
DOCK8's influence on cytoskeletal dynamics also extends to the formation of immunological synapses, specialized structures formed between immune cells for communication and activation. nih.govnih.govfrontiersin.orgmedlineplus.govnih.gov DOCK8 is involved in the polarization of adhesion molecules, such as LFA-1, which is necessary for stable synapse formation. nih.govnih.govfrontiersin.org
DOCK8-Mediated Intracellular Signaling Pathways
Beyond its direct role in Rho GTPase activation and cytoskeletal regulation, DOCK8 is involved in several intracellular signaling pathways. nih.govnih.govfrontiersin.orgmedlineplus.govgrantome.com It acts as a signaling intermediate to promote immune responses to various stimuli. nih.gov
One notable pathway involves the transcription factor STAT3. nih.govgrantome.comupm.edu.my Research indicates a functional relationship between DOCK8 and STAT3, where DOCK8 is necessary for optimal STAT3 phosphorylation and nuclear translocation, influencing the transcription of STAT3-dependent genes. nih.govgrantome.comupm.edu.my This connection is partly dependent on DOCK8's GEF activity on CDC42. grantome.com
DOCK8 has also been shown to associate with adaptor proteins like LRAP35a, which links DOCK8-mediated CDC42 activation to actomyosin (B1167339) dynamics, crucial for leukocyte migration. life-science-alliance.orgnih.govoup.com Another interaction involves MST1, a kinase important for lymphocyte trafficking and motility. life-science-alliance.orgbiorxiv.orgresearchgate.net Furthermore, DOCK8 plays a role as an adaptor in Toll-like Receptor 9 (TLR9)-MyD88 signaling in B cells. nih.govupm.edu.my
DOCK8 in Immune System Regulation
DOCK8 is predominantly expressed in immune cells and plays a critical role in both innate and adaptive immunity. nih.govnih.govmedlineplus.govnih.gov Its deficiency leads to a combined immunodeficiency, highlighting its importance in regulating the function of diverse immune cell subtypes, particularly lymphocytes and dendritic cells. nih.govnih.govfrontiersin.orglife-science-alliance.orgmedlineplus.govnih.gov
Impact on T-Cell Function and Migration
DOCK8 is essential for various aspects of T-cell biology, including their development, survival, function, and migration. nih.govnih.govfrontiersin.orgmedlineplus.govnih.govuniprot.orgrupress.orgpatsnap.commedlineplus.govjci.org DOCK8 deficiency is associated with reduced numbers of CD4+ and CD8+ T cells. nih.govjci.org
DOCK8 plays a crucial role in T-cell migration, particularly in navigating through dense tissues. uniprot.orgrupress.orgbiorxiv.orgmedlineplus.govresearchgate.net Studies show that DOCK8-deficient T cells have defects in chemokine-induced migration and exhibit abnormal morphology and reduced cohesion when moving in confined environments. rupress.orgbiorxiv.orgresearchgate.net This impaired migration contributes to the susceptibility to infections observed in DOCK8-deficient patients. biorxiv.orgmedlineplus.gov
Furthermore, DOCK8 is involved in T-cell activation, immune synapse formation, and the production of cytokines. nih.govnih.govfrontiersin.orgmedlineplus.govnih.govresearchgate.netjci.org It contributes to the formation of the immunological synapse between T cells and antigen-presenting cells. nih.govnih.govfrontiersin.orgmedlineplus.govnih.gov DOCK8 also influences cytokine production, with DOCK8-deficient T cells showing altered levels of cytokines like IL-2, IL-17, and IFN-γ. nih.govjci.org DOCK8 is also important for the survival of certain T-cell subsets, including NKT cells and memory CD8+ T cells. nih.govnih.govmedlineplus.govnih.gov
Role in Dendritic Cell Migration and Maturation
Dendritic cells (DCs) are crucial antigen-presenting cells that initiate adaptive immune responses by migrating from peripheral tissues to lymph nodes to prime T cells. life-science-alliance.orgnih.govnih.govpnas.org DOCK8 is critically important for this process, particularly for the interstitial migration of mature DCs in three-dimensional environments. nih.govlife-science-alliance.orgnih.govnih.govnih.govoup.compnas.orgresearchgate.net
Research using DOCK8-deficient mice has demonstrated that while these DCs can migrate normally on 2D surfaces, their ability to crawl within 3D fibrillar networks and transmigrate through the subcapsular sinus floor of lymph nodes is severely impaired. nih.govnih.govnih.govoup.compnas.org This defect is directly linked to the inability of DOCK8-deficient DCs to activate CDC42 spatially at the leading edge membrane, which is essential for amoeboid polarization and migration. nih.govnih.govnih.govpnas.org The impaired DC migration in the absence of DOCK8 leads to defective T-cell priming in vivo. life-science-alliance.orgnih.govnih.gov While DOCK8 is crucial for DC migration, it does not appear to significantly affect other DC functions like antigen phagocytosis or presentation to naive T cells. nih.govpnas.org
Summary of DOCK8 Functions in Immune Cells
| Immune Cell Type | Key DOCK8 Functions |
| T Cells | Survival, Migration (especially in 3D), Immune Synapse Formation, Cytokine Production |
| B Cells | Survival, Maturation, Antibody Production, Immune Synapse Formation, TLR9 Signaling |
| NK Cells | Survival, Cytotoxicity, Migration (in confined spaces) |
| Dendritic Cells | Interstitial Migration (in 3D), CDC42 Activation at Leading Edge |
Note: This table summarizes key functions based on the provided text snippets.
Involvement in Natural Killer (NK) Cell Cytotoxicity Mechanisms
DOCK8 is essential for the proper function of Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical for the innate immune response against infected or cancerous cells frontiersin.org. Research has demonstrated that DOCK8 plays a crucial role in the mechanisms underlying NK cell cytotoxicity, particularly in the formation of the immunological synapse and the polarization of cytotoxic granules towards target cells nih.govnih.govdoi.orgmedrxiv.orgfrontiersin.org.
The formation of a functional immunological synapse between an NK cell and its target is a critical step for efficient killing nih.govfrontiersin.org. This process involves the reorganization of the actin cytoskeleton and the accumulation of adhesion molecules at the contact site nih.govfrontiersin.org. DOCK8, through its regulation of CDC42 and interaction with proteins like Talin and WASp (Wiskott–Aldrich syndrome protein), is required for the proper rearrangement of the actin cytoskeleton at the immunological synapse nih.govdoi.orgmedrxiv.org. Studies have shown that NK cells from DOCK8-deficient patients or DOCK8-knockout cell lines exhibit poor actin accumulation at the synapse doi.orgfrontiersin.org.
Furthermore, DOCK8 is involved in the polarization and delivery of cytotoxic granules, which contain molecules like perforin (B1180081) and granzymes, to the synaptic cleft nih.govnih.govfrontiersin.org. Impaired granule polarization in DOCK8-deficient NK cells contributes to partially impaired target cell killing nih.gov. Research using DOCK8 CRISPR knockout or siRNA knockdown in human NK cell lines has shown significantly attenuated cytotoxicity against target cells doi.org.
Beyond cytoskeletal regulation, DOCK8 also influences signal transduction events in NK cells. It has been shown to regulate inflammatory transcriptional events upon activation, such as through NKp30 engagement aai.org. Loss of DOCK8 can lead to a reduction in cytokine gene transcription and attenuated production of key NK cell cytokines like IFN-γ and TNF-α aai.org. This suggests a role for DOCK8 in signaling pathways that control cytokine synthesis and secretion in NK cells aai.org.
Data from research on DOCK8's impact on NK cell function can be summarized:
| NK Cell Function | DOCK8 Deficiency Impact | Key Mechanism(s) Involved | Source(s) |
| Immunological Synapse Formation | Impaired | Defective actin accumulation, impaired LFA-1 integration | nih.govdoi.orgfrontiersin.org |
| Cytotoxic Granule Polarization | Impaired | Defective trafficking to synapse | nih.govnih.govmedrxiv.orgfrontiersin.org |
| Target Cell Killing (Cytotoxicity) | Attenuated/Impaired | Compromised synapse formation, impaired granule delivery | nih.govdoi.orgmedrxiv.org |
| Cytokine Production (e.g., IFN-γ, TNF-α) | Attenuated | Impaired transcriptional regulation and secretion | frontiersin.orgaai.org |
| Signal Transduction | Dysregulated | Affects pathways downstream of activating receptors, e.g., Src kinases | nih.govaai.org |
Genetic and Molecular Basis of DOCK8 Expression and Regulation
The DOCK8 gene, located on the short arm of chromosome 9 (9p24), is a large gene comprising 48 exons and spanning over 200 kilobases nih.govupm.edu.myfrontiersin.org. Mutations in this gene are the underlying cause of DOCK8 immunodeficiency syndrome nih.govnih.govnih.gov. DOCK8 deficiency follows an autosomal recessive inheritance pattern, typically resulting from homozygous or compound heterozygous mutations upm.edu.my.
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The expression of DOCK8 is predominantly restricted to cells of the immune system nih.govnih.gov. While the precise transcriptional and post-transcriptional regulatory mechanisms governing DOCK8 expression are not fully elucidated, research provides some insights.
Studies have indicated that the down-regulation of DOCK8 expression can occur through epigenetic mechanisms, including DNA methylation and histone deacetylation spandidos-publications.com. This has been observed in certain cancer cells, suggesting that epigenetic inactivation of DOCK8 may play a role in tumorigenesis spandidos-publications.com.
Long non-coding RNAs (lncRNAs) have also been suggested to potentially influence DOCK8 expression. DOCK8 antisense RNA 1 (DOCK8-AS1), an lncRNA located adjacent to the DOCK8 locus, is thought to have possible regulatory interactions with the DOCK8 gene due to its antisense orientation ontosight.ai. However, direct functional evidence for DOCK8-AS1's regulatory role on DOCK8 expression is still limited ontosight.ai.
Post-transcriptional regulation may also involve mechanisms affecting mRNA splicing and protein stability medrxiv.orgnih.gov. Some mutations in DOCK8, such as splice acceptor site variants, have been shown to disrupt mRNA splicing in vitro medrxiv.org. Additionally, while CD25 transcript levels were comparable in wild-type and DOCK8-deficient regulatory T cells, CD25 protein expression was affected, suggesting potential post-transcriptional control, possibly mediated through IL-2 signaling nih.gov.
Somatic reversion, a spontaneous correction of a pathogenic germline mutation, has been observed in some individuals with DOCK8 deficiency upm.edu.myfrontiersin.orgresearchgate.net. This phenomenon, which can lead to partial re-expression of DOCK8 protein in certain lymphocyte subsets, may involve mechanisms like somatic repair of point mutations, recombination-mediated gene conversion, or intragenic single crossover events frontiersin.org. These reversions can sometimes lead to clinical improvement frontiersin.org.
Functional Implications of Genomic Variations
Genomic variations in the DOCK8 gene, particularly loss-of-function mutations, have profound functional implications, primarily leading to the severe immunodeficiency observed in DIDS nih.govnih.govfrontiersin.orgnih.gov. The majority of pathogenic mutations are deletions, ranging in size from small base pair changes to large deletions encompassing the entire locus, often resulting in absent or significantly reduced DOCK8 protein expression nih.govupm.edu.mynih.govnih.govresearchgate.net. The high frequency of deletions may be attributed to repetitive genomic sequences around and within the DOCK8 locus that promote abnormal recombination events nih.govnih.gov.
These genomic variations disrupt the normal function of DOCK8 as a GEF for CDC42, impairing cytoskeletal regulation and affecting various immune cell processes frontiersin.orgnih.gov. The functional consequences of DOCK8 mutations include impaired lymphocyte survival, migration, proliferation, and immune synapse formation nih.govfrontiersin.orgfrontiersin.orgrupress.org. This leads to defective immune responses against pathogens and a predisposition to autoimmunity and malignancy nih.govnih.govresearchgate.net.
Specific types of genomic variations and their implications include:
Large Deletions: These are common and often lead to complete loss of DOCK8 protein expression, resulting in the severe phenotype of DIDS nih.govupm.edu.mynih.govnih.gov.
Point Mutations: Missense and nonsense mutations can also cause loss of function by affecting protein structure or leading to premature termination and degradation medrxiv.orgresearchgate.netpnas.org. Some missense mutations can exert partial dominant-negative effects, further impairing immune cell function medrxiv.orgacrabstracts.org.
Mutations Outside Coding Regions: Variations in non-coding regions, such as those affecting splice sites or regulatory elements, can also disrupt DOCK8 expression and function medrxiv.orggarvan.org.au.
The functional implications of these variations are evident in the impaired function of various immune cell subsets, including T cells (particularly CD4+ and CD8+ T cells), B cells, NK cells, and dendritic cells nih.govnih.govfrontiersin.orgnih.govrupress.orgresearchgate.netpnas.orgjci.orgashpublications.org. For instance, DOCK8 deficiency impairs CD8 T cell survival and function, affecting their proliferation, immune synapse formation, and memory responses rupress.org. In B cells, DOCK8 is involved in BCR signaling, the activation of memory B cells, and the regulation of CD19 transcription ashpublications.org.
Methodological Approaches in DOCK8 Research
Research into DOCK8 protein function, genetic basis, and the pathophysiology of DOCK8 deficiency employs a variety of methodological approaches, ranging from in vitro cellular assays to in vivo model systems.
In Vitro Cellular Assays for DOCK8 Functional Analysis
In vitro assays are crucial for dissecting the cellular and molecular functions of DOCK8. These methods allow researchers to study specific aspects of immune cell behavior and signaling in a controlled environment.
Common in vitro approaches include:
Flow Cytometry: Used extensively for immunophenotyping to analyze the frequency and characteristics of different immune cell populations (e.g., T cells, B cells, NK cells) in healthy individuals and patients with DOCK8 deficiency frontiersin.orggenecards.orgresearchgate.net. It is also used to assess intracellular DOCK8 protein expression levels, which is a reliable diagnostic tool for DOCK8 deficiency frontiersin.orgresearchgate.net. Flow cytometry can also measure cellular functions like degranulation (e.g., using CD107a expression) and cytokine production medrxiv.orgacrabstracts.org.
Cellular Migration Assays: These assays, including 2D and 3D migration systems (e.g., using collagen gels), are used to evaluate the ability of immune cells (such as lymphocytes and dendritic cells) to migrate, a process heavily dependent on cytoskeletal dynamics regulated by DOCK8 nih.govpnas.orglife-science-alliance.org.
Immunological Synapse Formation Assays: Confocal microscopy and other imaging techniques are used to visualize and quantify the formation of immunological synapses between immune cells (e.g., NK cells or T cells) and target cells nih.govdoi.orgrupress.org. These assays assess the polarization of key proteins, including actin and adhesion molecules, to the synapse doi.orgrupress.org.
Cytotoxicity Assays: Assays like chromium release assays or flow cytometry-based methods are used to measure the ability of cytotoxic lymphocytes (such as NK cells and CD8 T cells) to kill target cells doi.orgmedrxiv.org. These assays help determine the impact of DOCK8 deficiency on cytolytic function doi.orgmedrxiv.org.
Proliferation Assays: These assays measure the proliferative capacity of lymphocytes in response to various stimuli (e.g., antibodies to CD3 and CD28), which is often impaired in DOCK8 deficiency rupress.org.
Biochemical Assays: Techniques such as Western blotting are used to assess DOCK8 protein expression levels and the phosphorylation status of signaling molecules downstream of DOCK8, such as STAT3 and components of the ERK1/2 pathway upm.edu.mynih.govresearchgate.netnih.gov. Assays to study the GEF activity of DOCK8 and its interaction with Rho GTPases like CDC42 are also employed nih.govlife-science-alliance.org.
Genetic and Molecular Techniques: Sanger sequencing, whole-exome sequencing, array comparative genomic hybridization (aCGH), and RNA sequencing are used to identify and characterize mutations in the DOCK8 gene and analyze gene expression nih.govupm.edu.mynih.govresearchgate.netacrabstracts.orggarvan.org.au. Techniques like siRNA knockdown and CRISPR/Cas9 gene editing are used to manipulate DOCK8 expression in cell lines to study the functional consequences doi.orgmedrxiv.orgacrabstracts.orgucla.edu. Exon trapping assays can be used to study the impact of mutations on mRNA splicing medrxiv.org.
In Vivo Model Systems for DOCK8 Studies
In vivo model systems, particularly genetically modified mice, are invaluable for studying the systemic effects of DOCK8 deficiency and evaluating potential therapeutic strategies.
Key in vivo approaches include:
DOCK8-Deficient Mouse Models: Mouse models with targeted deletion or mutations in the Dock8 gene (Dock8-/- mice) recapitulate many of the immunological features observed in human DOCK8 deficiency, including impaired immune cell function and increased susceptibility to infections nih.govrupress.orgresearchgate.netpnas.orgjci.org. These models are used to study the role of DOCK8 in immune cell development, homeostasis, migration, and responses to pathogens rupress.orgpnas.orgjci.org.
Conditional Knockout Mouse Models: Generating mice with conditional deletion of Dock8 in specific cell types (e.g., using Cre-lox recombination systems like Foxp3CreDOCK8fl/fl mice for regulatory T cells) allows researchers to investigate the cell-autonomous functions of DOCK8 in particular immune cell subsets jci.org.
Infection Models: DOCK8-deficient mice are often challenged with various pathogens (e.g., viruses like LCMV) to study their ability to mount effective immune responses and clear infections medrxiv.orgrupress.orgacrabstracts.org. These models help to understand the contribution of DOCK8 to antiviral and antibacterial immunity medrxiv.orgrupress.orgacrabstracts.org.
Autoimmunity Models: Mouse models can be used to study the increased propensity for autoimmunity observed in DOCK8 deficiency jci.org. For example, experimental autoimmune encephalomyelitis (EAE) models have been used to assess the function of DOCK8-deficient regulatory T cells in vivo jci.org.
Gene Therapy Models: Mouse models are utilized in preclinical studies to evaluate the efficacy and safety of gene therapy approaches aimed at correcting DOCK8 deficiency ucla.edu.
These in vivo models provide a more complex and physiologically relevant context for studying DOCK8 function compared to in vitro systems, allowing researchers to investigate the interplay between DOCK8-deficient cells and the broader immune system.
Research Perspectives on Daucus Carota Embryonic Protein Dc8 Dc8 Protein
Developmental Biology of Plant Embryogenesis
The developmental trajectory of a plant embryo involves intricate coordination of gene expression and cellular differentiation. The DC8 protein has been identified as a key player during this process, with its expression and regulation being tightly controlled throughout embryogenesis.
DC8 Expression Patterns During Somatic and Zygotic Embryogenesis
The DC8 protein is encoded by a single-copy gene, DC8, which is preferentially expressed during embryonic development in Daucus carota. nih.gov Research has demonstrated that the expression pattern of the corresponding mRNA is similar in both somatic (asexual) and zygotic (sexual) embryos. nih.gov In the context of somatic embryogenesis, the levels of both DC8 mRNA and the 66 kDa DC8 protein begin to increase approximately five days after the removal of the plant hormone auxin from the culture medium, a step that initiates embryo development. oup.com This suggests that DC8 expression is linked to the progression of embryogenesis rather than its initiation.
Immunocytochemical analyses have localized the DC8 protein to specific subcellular compartments within the developing embryo. It is found predominantly in the cytoplasm and cell walls of both the embryo and the endosperm, the nutritive tissue surrounding the embryo. oup.com In zygotic embryos, the protein is also found in vacuoles and protein bodies. nih.gov
Transcriptional Regulation of DC8 by Phytohormones (e.g., Abscisic Acid)
The expression of the DC8 gene is significantly influenced by the phytohormone abscisic acid (ABA), a key regulator of seed development and stress responses. nih.gov Studies have shown that the application of ABA can restore the accumulation of both DC8 mRNA and protein in embryos where endogenous ABA synthesis has been inhibited. oup.com The optimal concentration of exogenously supplied ABA for this restoration is 10 molar. oup.com The response to ABA is rapid, with an increase in DC8 mRNA levels detectable within 15 minutes of application, reaching maximal levels by 60 minutes. oup.com
Further investigation into the DC8 gene's promoter region has identified specific ABA-responsive sequences located between positions -170 and -51 relative to the transcription start site. nih.gov For these sequences to confer high levels of expression in response to ABA, an upstream region of the promoter is also required. nih.gov Interestingly, while ABA strongly induces DC8 expression in embryonic tissues, it does not induce its expression in non-embryonic tissues, even under conditions of desiccation stress. oup.com This indicates a tissue-specific and developmentally regulated response to ABA. The table below summarizes the key findings related to the transcriptional regulation of DC8.
| Regulatory Factor | Effect on DC8 Expression | Key Findings |
| Auxin Removal | Increases mRNA and protein levels | Initiates the accumulation of DC8 during somatic embryogenesis. oup.com |
| Abscisic Acid (ABA) | Induces and restores mRNA and protein levels | ABA-responsive elements are present in the DC8 promoter. oup.comnih.gov |
| Tissue Specificity | Embryo-specific expression | Not induced in non-embryonic tissues by ABA or desiccation. oup.com |
Post-Transcriptional and Translational Control of DC8
While the transcriptional regulation of DC8 by phytohormones is well-documented, specific research into the post-transcriptional and translational control mechanisms governing DC8 protein levels is limited. Post-transcriptional regulation, which includes processes like alternative splicing, mRNA stability, and microRNA-mediated silencing, plays a crucial role in fine-tuning gene expression. Similarly, translational control mechanisms dictate the efficiency with which mRNA is translated into protein. For many Late Embryogenesis Abundant (LEA) proteins, a discrepancy between transcript and protein accumulation patterns has been observed, suggesting the involvement of post-transcriptional control. While this has been noted for other LEA proteins, specific studies elucidating these mechanisms for the DC8 protein are currently lacking in the scientific literature.
Molecular Function and Biological Role of Plant DC8
The molecular characteristics and proposed functions of the DC8 protein place it within a well-defined class of proteins associated with stress tolerance in plants.
Classification as a Late Embryogenesis Abundant (LEA) Protein
The DC8 protein is classified as a Late Embryogenesis Abundant (LEA) protein, specifically belonging to the LEA group 4 family. uniprot.org LEA proteins are a diverse group of proteins that accumulate to high levels during the later stages of seed development, coinciding with the acquisition of desiccation tolerance. nih.gov They are also induced in vegetative tissues in response to various abiotic stresses such as drought, salinity, and extreme temperatures. nih.gov A defining characteristic of many LEA proteins, including DC8, is their high hydrophilicity and largely unstructured nature in their purified state. nih.govnih.gov The DC8 protein is hydrophilic and possesses a central region composed of 17 repeats. nih.gov
Proposed Functions in Seed Maturation and Desiccation Tolerance
The accumulation of DC8 during late embryogenesis strongly suggests a role in seed maturation and the acquisition of desiccation tolerance. uniprot.org As a LEA protein, DC8 is thought to contribute to the protection of cellular structures and macromolecules during periods of extreme water loss. capes.gov.br The proposed mechanisms by which LEA proteins achieve this are multifaceted and include acting as molecular chaperones to prevent protein aggregation, sequestering ions to mitigate their toxic effects at high concentrations, and stabilizing membranes. nih.gov While the amount of DC8 protein is considered too low for it to be classified as a seed storage protein, its protective functions are likely crucial for embryo survival during desiccation and for successful germination. nih.gov
Subcellular Compartmentalization and Implications for Function in Plant Cells (e.g., vacuole, cell wall, cytoplasm)
The DC8 protein, an embryonic gene product from Daucus carota (carrot), exhibits a distinct pattern of subcellular localization, which provides insights into its potential physiological roles during plant embryogenesis. Immunocytochemical analyses have successfully identified the DC8 protein in several key compartments within the cells of zygotic embryos and surrounding tissues.
Primarily, the protein is localized in the vacuoles and protein bodies of zygotic embryos. nih.gov The cytoplasm of these embryonic cells also shows some presence of the DC8 protein. nih.gov Furthermore, the protein has been detected within the cell walls of the endosperm tissue, which nourishes the embryo. nih.govuniprot.org This distribution across multiple compartments—vacuolar, cytoplasmic, and extracellular (cell wall)—suggests that DC8 may have multifaceted functions.
The presence of DC8 in vacuoles and protein bodies is significant. Vacuoles are crucial for maintaining turgor pressure, storing nutrients, and sequestering waste products. Protein bodies are specialized organelles for storing proteins in seeds. Localization in these storage compartments could imply a role for DC8 in nutrient reservation or in processes related to cellular maturation and desiccation tolerance, characteristic of late embryogenesis. Although the amount of DC8 protein is considered too low for it to be classified as a typical seed storage protein, its presence in these locations is noteworthy. nih.gov
The detection of DC8 in the cytoplasm suggests its involvement in cytosolic processes, while its presence in the cell wall of the endosperm points towards a potential role in the structural integrity of the seed or in mediating interactions between the embryo and the endosperm. nih.govuniprot.org The DC8 protein is hydrophilic and lacks a typical N-terminal signal sequence, which makes its transport into some of these compartments a subject of further investigation. nih.gov
| Subcellular Location | Tissue/Cell Type | Implied Function |
| Vacuoles | Zygotic Embryos | Osmotic regulation, protein storage, desiccation tolerance |
| Protein Bodies | Zygotic Embryos | Protein storage |
| Cytoplasm | Zygotic Embryos | Cytosolic processes, potential transport intermediate |
| Cell Wall | Endosperm Tissue | Structural support, embryo-endosperm interaction |
Genetic Engineering and Molecular Breeding Applications in Plant Systems
The unique expression pattern of the DC8 gene, primarily during embryogenesis, makes its regulatory elements, particularly its promoter, a valuable tool for genetic engineering and molecular breeding in plant systems.
Promoter Analysis and Chimeric Gene Constructs for DC8 Regulation
The transcriptional regulation of the DC8 gene has been investigated through detailed promoter analysis using chimeric gene constructs. nih.gov These studies have focused on identifying the specific DNA sequences within the DC8 promoter that control its expression, particularly in response to the plant hormone abscisic acid (ABA), which is known to regulate many late embryogenesis abundant (LEA) protein genes. nih.gov
To analyze the DC8 promoter, researchers have created chimeric genes by fusing various fragments of the promoter to a reporter gene, beta-glucuronidase (GUS). nih.gov These constructs allow for the visualization and quantification of promoter activity in different plant tissues and under various conditions.
Key findings from these analyses include:
ABA-Responsive Region: A specific region of the DC8 promoter, located between positions -170 and -51, has been identified as containing ABA-responsive sequences. nih.gov
Upstream Enhancer Requirement: For high levels of expression in embryogenic callus protoplasts, this ABA-responsive region requires the presence of a 5' upstream region. nih.gov
Embryo-Specific Expression: A 505 base pair fragment of the DC8 promoter was found to be sufficient to direct GUS expression specifically in somatic and zygotic embryos. nih.gov The expression was confined to tissues formed within the seed, including the embryo, endosperm, and germinating seedlings. nih.gov
DNA-Protein Interactions: Gel retardation experiments revealed that embryo nuclear factors bind to specific upstream regions of the promoter (between -505 and -301) and a region near the transcription start site (-32 to +178), but not to the putative ABA-responsive region. nih.gov These binding proteins were found only in embryo nuclei, not in leaf or root nuclei, further confirming the embryo-specific regulation of DC8. nih.gov
| Promoter Region | Size (bp) | Regulatory Function | Experimental System |
| -170 to -51 | 120 | Contains ABA-responsive sequences | Electroporated carrot protoplasts |
| -505 to +178 | 683 | Confers embryo-specific GUS expression | Stably transformed carrots |
| -505 to -301 | 205 | Binds to embryo-specific nuclear factors | In vitro gel retardation assays |
| -32 to +178 | 211 | Binds to embryo-specific nuclear factors | In vitro gel retardation assays |
Transgenic Plant Models for DC8 Functional Studies
Transgenic plant models have been instrumental in dissecting the function and regulation of the DC8 gene. By introducing the aforementioned DC8 promoter-GUS chimeric constructs into carrot plants, researchers have created stable transgenic lines that serve as living models to study when and where the DC8 gene is activated. nih.gov
These transgenic models have unequivocally demonstrated that the 505 bp promoter fragment is sufficient to confer tissue-specific expression in a manner that mimics the natural DC8 gene. nih.gov The GUS reporter gene was expressed only in the tissues formed in the seed, such as the embryo and endosperm, and in young seedlings during germination. nih.gov This confirms that the regulatory elements for embryo-specific expression are contained within this promoter fragment.
The use of these transgenic plants allows for detailed studies on the spatial and temporal regulation of gene expression driven by the DC8 promoter. They provide a powerful platform for identifying the transcription factors that bind to the promoter and for understanding the signaling pathways, such as the ABA pathway, that control the expression of DC8 during seed development. This knowledge is crucial for potential applications in molecular breeding, where the DC8 promoter could be used to drive the expression of other desirable genes specifically in the embryo or seed.
Research Perspectives on Dendritic Cell Specific Intercellular Adhesion Molecule 3 Grabbing Non Integrin Dc Sign/cd209 Protein
DC-SIGN as a Pattern Recognition Receptor
As a pattern recognition receptor (PRR), DC-SIGN is instrumental in the initial detection of pathogens, a critical first step in mounting an effective immune response. nih.gov It recognizes pathogen-associated molecular patterns (PAMPs) in the form of specific carbohydrate structures on the surface of various microorganisms. wikipedia.org
DC-SIGN's ligand-binding activity is calcium-dependent and primarily targets two major classes of glycans: high-mannose oligosaccharides and fucosylated structures like the Lewis blood group antigens. biologists.com The carbohydrate recognition domain (CRD) of DC-SIGN exhibits a high affinity for N-linked high-mannose glycans, which are commonly found on the envelope glycoproteins of many viruses, such as HIV-1, Ebola, and SARS-CoV-2, as well as on the surfaces of fungi and bacteria. nih.govwikipedia.org
The receptor's specificity is quite precise. For instance, studies have shown that DC-SIGN preferentially binds to the outer trimannose branch Manα1-3(Manα1-6)Manα present in high-mannose structures. The affinity for these complex oligosaccharides is significantly higher than for the simple mannose monosaccharide, indicating that the receptor recognizes extended glycan structures. nih.gov In addition to mannose-based ligands, DC-SIGN also recognizes fucose-containing Lewis antigens (Lea, Leb, Lex, Ley), which are found on various pathogens, including the bacterium Helicobacter pylori and the parasite Schistosoma mansoni. biologists.comnih.gov This dual specificity for both mannose and fucose-containing glycans broadens the range of pathogens that DC-SIGN can detect. biologists.com
| Ligand Class | Specific Examples | Pathogen Association |
| High-Mannose Glycans | Manα1-3(Manα1-6)Manα, Man9GlcNAc2 | HIV-1 (gp120), Ebola virus, SARS-CoV-2, Candida albicans, Mycobacterium tuberculosis |
| Fucosylated Glycans | Lewisx (Lex), Lewisa (Lea), Lewisb (Leb), Lewisy (Ley) | Helicobacter pylori, Schistosoma mansoni eggs |
DC-SIGN's broad ligand specificity makes it a key receptor in the recognition of a wide variety of pathogens. wikipedia.org
Viral Recognition: DC-SIGN is well-known for its interaction with numerous viruses. It binds to the high-mannose glycans on the HIV-1 envelope glycoprotein (B1211001) gp120, the Ebola virus glycoprotein, and the spike protein of SARS-CoV-2. nih.govwikipedia.org While this binding can lead to pathogen uptake for antigen presentation, some viruses exploit this interaction to facilitate their own dissemination. For example, HIV-1 can be captured by DC-SIGN on dendritic cells in mucosal tissues and subsequently transferred to CD4+ T cells, a process known as trans-infection. wikipedia.orgrndsystems.com
Bacterial Recognition: The receptor also plays a role in recognizing bacteria. It binds to mannosylated lipoarabinomannan (ManLAM) on the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This interaction is crucial for the initial interaction between the bacterium and the host's immune cells. Similarly, DC-SIGN recognizes fucosylated antigens on Helicobacter pylori. nih.gov
Fungal Recognition: DC-SIGN is involved in the recognition of fungi, such as Candida albicans and Aspergillus fumigatus. researchgate.net It binds to the high-mannose structures present on the fungal cell wall, contributing to the innate immune response against these opportunistic pathogens.
| Pathogen | Recognized Glycan Structure | Consequence of Interaction |
| Viruses | ||
| HIV-1 | High-mannose glycans on gp120 | Capture and trans-infection of T cells |
| Ebola Virus | High-mannose glycans on glycoprotein | Attachment and entry into dendritic cells |
| SARS-CoV-2 | High-mannose glycans on Spike protein | Facilitates entry and transmission |
| Bacteria | ||
| Mycobacterium tuberculosis | Mannosylated Lipoarabinomannan (ManLAM) | Phagocytosis and modulation of immune response |
| Helicobacter pylori | Fucosylated Lewis antigens | Adhesion and immune recognition |
| Fungi | ||
| Candida albicans | High-mannose N-glycans | Recognition and induction of immune response |
| Aspergillus fumigatus | Cell wall mannans | Recognition and susceptibility to infection |
DC-SIGN in Dendritic Cell Immunobiology
Beyond its role as a pattern recognition receptor, DC-SIGN is integral to the fundamental biological functions of dendritic cells, including their movement, antigen handling capabilities, and interactions with T cells.
DC-SIGN plays a critical role in the trafficking of dendritic cells from the bloodstream to peripheral tissues and subsequently to lymph nodes. nih.gov This process is mediated by its function as an adhesion molecule, binding to specific endogenous ligands on other cell types. nih.gov
DC-SIGN binds to the Intercellular Adhesion Molecule-2 (ICAM-2) expressed on endothelial cells. nih.gov This interaction is crucial for the initial tethering and rolling of dendritic cells along the vascular endothelium, a necessary step for their emigration from the blood into tissues under shear flow conditions. nih.govnih.gov Furthermore, DC-SIGN's interaction with ICAM-2 also regulates the chemokine-induced transmigration of DCs across the endothelial layer. nih.gov This highlights DC-SIGN's central role in the unique trafficking capacity of dendritic cells. nih.gov
DC-SIGN is an efficient receptor for antigen capture, a primary function of dendritic cells. nih.govoup.com Upon binding to a soluble ligand or a pathogen, DC-SIGN is rapidly internalized. nih.govresearchgate.net This endocytic function is facilitated by internalization motifs present in its cytoplasmic tail. nih.gov
Once internalized, the DC-SIGN-ligand complexes are targeted to late endosomes and lysosomes, where the captured antigens are processed into smaller peptides. nih.govresearchgate.net These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to CD4+ T cells. oup.com Research has shown that targeting antigens to DC-SIGN can lead to highly efficient antigen presentation. nih.govoup.com Interestingly, the pathway of internalization and subsequent intracellular routing can be influenced by the nature of the ligand and the part of the DC-SIGN receptor that is engaged. For example, antibodies targeting the neck region of DC-SIGN, as opposed to the carbohydrate recognition domain, result in prolonged antigen residence in early endosomes and enhanced cross-presentation to CD8+ T cells. nih.gov The physical structure of the antigen, such as its size and whether it is soluble or particulate, can also dramatically affect its trafficking pathway after being captured by DC-SIGN. pnas.org
DC-SIGN is a key molecule in the initial interaction between dendritic cells and T cells, which is essential for the initiation of an adaptive immune response. rndsystems.com It mediates the transient adhesion between the DC and a resting T cell by binding to the Intercellular Adhesion Molecule-3 (ICAM-3) on the T cell surface. nih.govrndsystems.com
Mechanisms of Immune Evasion Mediated by DC-SIGN
Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), also known as CD209, is a C-type lectin receptor that plays a crucial role in the immune system. nih.gov It is expressed on dendritic cells (DCs) and certain macrophage subpopulations. nih.govnih.gov While DC-SIGN is involved in pathogen recognition and the initiation of immune responses, many pathogens have evolved mechanisms to exploit this receptor, leading to immune evasion. bohrium.comnih.gov
One of the primary mechanisms by which pathogens evade the immune system via DC-SIGN is through a process called trans-infection. In this process, DC-SIGN on the surface of dendritic cells captures pathogens in peripheral tissues, such as mucosal linings, without the DCs themselves becoming productively infected. biorxiv.orgoup.com These DCs then migrate to secondary lymphoid organs, where they present the intact, infectious pathogens to susceptible target cells, most notably CD4+ T cells in the case of HIV. biorxiv.orgfrontiersin.org This mechanism effectively turns the dendritic cell into a "Trojan horse," facilitating the spread of the virus to its primary target cells.
Several viruses are known to utilize this pathway for dissemination. For Human Immunodeficiency Virus (HIV), the viral envelope glycoprotein gp120 binds with high affinity to DC-SIGN. biorxiv.orgfrontiersin.org This interaction allows the virus to be internalized into a non-lysosomal compartment within the DC, which protects it from degradation and preserves its infectivity. biorxiv.org The DC then transports the virus to lymph nodes, where the close proximity between the DC and T cells in the immunological synapse facilitates efficient T cell infection. biorxiv.org
This trans-infection mechanism is not exclusive to HIV. Other viruses, including Ebola virus, SARS-CoV, and MERS-CoV, have also been shown to exploit DC-SIGN for dissemination. oup.comashpublications.org For instance, both DC-SIGN and its homolog L-SIGN can enhance infection mediated by the SARS-CoV spike glycoprotein, not by acting as a primary receptor for viral entry into the DC, but by facilitating the transmission of the virus to susceptible target cells. biorxiv.org Similarly, Vesicular Stomatitis Virus pseudotyped with the MERS-CoV spike protein has demonstrated that DC-SIGN can efficiently mediate the trans-infection of MERS-CoV from dendritic cells to other susceptible cells. oup.com
Table 1: Pathogens Exploiting DC-SIGN for Trans-Infection
| Pathogen | Viral Glycoprotein | Primary Target Cell | Reference |
|---|---|---|---|
| Human Immunodeficiency Virus (HIV) | gp120 | CD4+ T cells | biorxiv.orgfrontiersin.org |
| Ebola Virus | GP | Various | oup.comashpublications.org |
| SARS-CoV | Spike (S) protein | ACE2-expressing cells | biorxiv.org |
| MERS-CoV | Spike (S) protein | DPP4-expressing cells | oup.com |
| Hepatitis C Virus (HCV) | E2 | Hepatocytes | nih.gov |
| Dengue Virus | E glycoprotein | Various | nih.gov |
Beyond its role in trans-infection, the interaction of pathogens with DC-SIGN can also modulate the immune response in a way that favors viral persistence. The binding of viral glycans to DC-SIGN can trigger intracellular signaling pathways that alter the cytokine profile of the dendritic cell. nih.govnih.gov
For example, some pathogens can induce a signaling cascade through DC-SIGN that leads to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov IL-10 can suppress the function of T helper 1 (Th1) cells, which are critical for clearing viral infections. This shift towards a more tolerogenic or Th2-type immune response can dampen the antiviral response and promote chronic infection. The interaction of the mycobacterial component ManLAM with DC-SIGN, for instance, leads to the acetylation of the p65 subunit of NF-κB, resulting in increased and prolonged IL-10 production. nih.gov
Furthermore, DC-SIGN signaling can interfere with Toll-like receptor (TLR)-mediated activation of dendritic cells. nih.gov While TLRs are crucial for recognizing pathogen-associated molecular patterns and initiating a robust pro-inflammatory response, simultaneous engagement of DC-SIGN by a pathogen can modulate this response, leading to a more subdued activation state of the DC. nih.gov This can result in impaired DC maturation and a reduced capacity to activate virus-specific T cells.
Research Perspectives on Dc8 Mis12 Complex Component / Nsl1 Protein
Role in Mitotic Chromosome Dynamics
The primary function of NSL1 is deeply intertwined with the process of mitosis, particularly in ensuring the correct attachment of chromosomes to spindle microtubules and their subsequent segregation. genecards.orgabcam.comuniprot.orgebi.ac.uk
Association with the MIS12 Kinetochore Complex
NSL1 is a key subunit of the heterotetrameric MIS12 complex. maayanlab.cloud This complex is a crucial constituent of the KMN network, which forms the core of the outer kinetochore. rupress.orgscienceopen.com The MIS12 complex, including NSL1, is among the first KMN components to assemble at the centromere. royalsocietypublishing.org Studies have shown that the human MIS12 complex has an elongated structure. rupress.orgscienceopen.com
The human MIS12 complex is composed of four core subunits: MIS12, NSL1, DSN1, and PMF1. researchgate.netresearchgate.net In Saccharomyces cerevisiae, the complex is known as the MIND complex and consists of Mtw1p, Nnf1p, Nsl1p, and Dsn1p. uniprot.orgyeastgenome.org
Research indicates that NSL1 acts as a scaffold within the MIS12 complex, supporting interactions with other kinetochore components like the NDC80 and KNL1 complexes. rupress.orgscienceopen.com
Molecular Interactions and Complex Assembly
The function of NSL1 is dependent on its specific molecular interactions within the kinetochore structure.
Interaction with Chromodomain-Containing Proteins
The NSL1 protein is part of a conserved protein complex that includes two chromodomain-containing proteins. genecards.orgwikipedia.orgnih.govnih.gov Notably, NSL1 contains a PXVXL motif that facilitates a direct interaction with HP1 (heterochromatin protein 1) via its chromoshadow domain. maayanlab.cloud This association is important during both mitosis and interphase. maayanlab.cloud HP1 is a key component of centromeric heterochromatin and may play a role in recruiting the MIS12 complex to the centromere during interphase. rupress.org
Bridging Centromeric Heterochromatin and Outer Kinetochore Structure
The protein complex containing NSL1 is proposed to bridge centromeric heterochromatin with the outer kinetochore structure. genecards.orgwikipedia.orgnih.govnih.gov This bridging function is crucial for organizing the inner centromere and facilitating the recruitment and assembly of centromeric factors. maayanlab.cloud NSL1's interaction with HP1 supports the organization of the inner centromere. maayanlab.cloud Simultaneously, NSL1 interacts with other key kinetochore proteins, such as hMis13 and Blinkin, functioning as a cornerstone of kinetochore assembly. maayanlab.cloud The interdependence between NSL1 localization at the kinetochore and HP1 assembly at the inner centromere highlights NSL1's integrative role in connecting these essential chromosomal structures, thereby maintaining the structural and functional integrity of centromeres throughout mitosis. maayanlab.cloud
Studies have shown that the NSL1 C-terminal tail is critically involved in binding to other kinetochore components like NDC80 complex (NDC80C) and KNL1. rupress.orgscienceopen.com HP1 and NDC80 are competitive binding partners of NSL1. rupress.org
Data on NSL1 interactions within the MIS12 complex and with other kinetochore components:
| Protein | Interacts with NSL1? | Notes | Source(s) |
| MIS12 | Yes | Core component of the complex. | wikipedia.orgmaayanlab.cloudresearchgate.netresearchgate.net |
| DSN1 | Yes | Core component of the complex; forms a dimer with NSL1. | wikipedia.orgresearchgate.netresearchgate.net |
| PMF1 | Yes | Core component of the human MIS12 complex. | researchgate.net |
| HP1 | Yes | Via PXVXL motif and chromoshadow domain; competitive with NDC80. | rupress.orgmaayanlab.cloud |
| NDC80C | Yes | NSL1 acts as a scaffold; C-terminal tail involved; competitive with HP1. | rupress.orgscienceopen.com |
| KNL1 | Yes | NSL1 acts as a scaffold; C-terminal tail involved. | rupress.orgscienceopen.com |
| CENP-C | Indirectly | MIS12 complex binds to CENP-C. | royalsocietypublishing.orgresearchgate.net |
| hMis13 | Yes | Interacts simultaneously with NSL1. | maayanlab.cloud |
| Blinkin | Yes | Interacts simultaneously with NSL1. | maayanlab.cloud |
(Note: This table is intended to be interactive, allowing for sorting and filtering based on columns)
Methodological Studies on NSL1/NSL1 Function
Research into NSL1 function employs various methodologies to understand its role and interactions. Studies utilize biochemical analyses, cross-linking-based methods, and negative-stain electron microscopy to investigate the organization of MIS12 complex subunits and their contacts with the KMN network. rupress.orgscienceopen.com Affinity purification techniques, such as using GST-tagged NSL1-DSN1 complex as bait for pull-down assays, have been used to demonstrate specific protein interactions. scienceopen.com Immunoblotting is employed to detect co-purified proteins. scienceopen.com
Electromobility shift assays and fluorescence polarization assays have been used to study the binding of NSL1-containing complexes or peptides to other proteins. mdpi.com Immunofluorescence staining is a common technique to visualize the localization of NSL1 within cells, confirming its presence at kinetochores and sometimes the nucleus. sinobiological.com
Proteomic approaches, such as those involving Thin Prep Gel-Based Proteomics, have identified NSL1 homolog as a constitutive protein in healthy cervical squamous epithelium, where it is found to be upregulated. biomedres.us Bioinformatics tools like Gene Ontology, PANTHER, and STRING software are used for protein ontology classification, grouping proteins by biological processes, cellular localization, and molecular pathways, and for analyzing protein-protein interaction networks. researchgate.netbiomedres.us Yeast two-hybrid screens have also been utilized to identify potential interaction partners of NSL1, such as pathogen effectors in plant studies. nih.govmicropublication.org
The use of recombinant human NSL1 protein, expressed in systems like Escherichia coli, is valuable for in vitro studies, although recombinant proteins may be denatured and not biologically active in all assay systems. abcam.com
Cell-Based Assays for Mitotic Fidelity
Cell-based assays have been instrumental in elucidating the critical role of the MIS12 complex, including its NSL1 subunit, in maintaining mitotic fidelity. These assays typically involve perturbing the function or expression levels of complex components and observing the resulting effects on cellular processes related to chromosome segregation.
Studies employing techniques such as siRNA-mediated depletion of MIS12 complex subunits, including NSL1, have demonstrated severe defects in chromosome alignment and segregation nih.gov. Cells depleted of these components exhibit delays in mitosis, misaligned chromosomes, and impaired chromosome biorientation nih.gov. Furthermore, these studies have shown that the depletion of MIS12 complex subunits leads to diminished kinetochore microtubule bundles nih.gov. This indicates that the complex is essential for establishing and maintaining proper attachments between kinetochores and spindle microtubules, a fundamental requirement for accurate chromosome segregation.
Cell-based assays have also revealed that the MIS12 complex is crucial for the proper localization of other key kinetochore proteins. Upon depletion of MIS12 complex subunits, the kinetochore localization of the outer plate constituent NDC80 is severely reduced nih.gov. Additionally, the accumulation of checkpoint proteins like BubR1 and inner kinetochore proteins such as CENP-A and CENP-H at kinetochores is also affected nih.gov. These findings underscore the central role of the MIS12 complex as a hub for recruiting and stabilizing other kinetochore components necessary for a functional kinetochore and faithful mitosis nih.govnih.govsinobiological.com.
Recent cell-based studies have further explored the interaction between the MIS12 complex and CENP-C, another essential kinetochore protein, highlighting its importance for chromosome segregation fidelity osaka-u.ac.jp. While the MIS12C-binding domain of CENP-C might be dispensable for cell growth in some contexts, the interaction is crucial for precise chromosome segregation, mediated by Aurora B kinase activity in human cells osaka-u.ac.jp. The absence of this interaction can lead to reduced centromeric localization of Aurora B, weaker error correction mechanisms, and diminished chromosome oscillation osaka-u.ac.jp.
Collectively, cell-based assays provide compelling evidence that the MIS12 complex, through its components like NSL1, is indispensable for accurate chromosome segregation and maintaining genome stability by ensuring proper kinetochore assembly and function.
Recombinant Protein Studies and In Vitro Reconstitution of Kinetochore Complexes
The study of the MIS12 complex and its interactions has greatly benefited from the use of recombinant protein expression and in vitro reconstitution techniques. Due to the challenges in purifying native kinetochores or obtaining sufficient quantities of kinetochore proteins from cells, reconstituting kinetochore subcomplexes using recombinant proteins expressed in systems like E. coli has become a valuable approach nih.govnih.govnih.govscienceopen.comroyalsocietypublishing.org.
Reconstitution of the human four-subunit MIS12 complex (MIS12, PMF1, NSL1, and DSN1) has been successfully achieved using coexpression in bacteria nih.govnih.govscienceopen.com. These studies have shown that the recombinant complex is stable and can be purified for biochemical and structural analyses nih.govscienceopen.com. Initial attempts also successfully reconstituted smaller subcomplexes, such as the NSL1-DSN1 and NNF1-MIS12 dimers rupress.orgscienceopen.com.
Recombinant protein studies have been crucial for defining the direct interactions between the MIS12 complex and other parts of the KMN network and the inner kinetochore. For instance, reconstitution experiments have demonstrated direct binding between the recombinant MIS12 complex and the C-terminal region of KNL1 researchgate.netrupress.orgscienceopen.com. Similarly, the direct interaction between the MIS12 complex and CENP-C, which links the KMN network to the chromosome-proximal domain of the kinetochore, has been characterized using recombinant proteins nih.govnih.govroyalsocietypublishing.orgmpg.deroyalsocietypublishing.org. These studies have helped pinpoint specific interaction interfaces, such as the involvement of the NSL1 C-terminal tail in binding to NDC80C and KNL1 rupress.org.
While reconstitution of individual complexes and their interactions has been successful, studies attempting to reconstitute larger, functional kinetochore assemblies from human mitotic cell extracts using a combination of native and recombinant proteins have highlighted complexities. These experiments suggest that while some interactions are permissive, the efficient assembly of microtubule-binding subcomplexes involving the MIS12 and NDC80 complexes might be subject to regulatory mechanisms present in the cellular environment that are not fully replicated in simpler in vitro systems biorxiv.orgnih.gov. Despite these complexities, recombinant protein studies remain vital for dissecting the molecular interactions and structural basis of MIS12 complex function within the kinetochore.
Cross Cutting Methodologies and Advanced Research Techniques for Protein Studies
Proteomic Profiling and Identification Techniques
Proteomic profiling involves the large-scale analysis of proteins within a biological system, essential for understanding biological processes and disease mechanisms. wikipedia.org This can include analyzing the entire proteome from complex samples like cells, tissues, and body fluids to identify as many peptides and proteins as possible. wikipedia.org Protein profiling and identification techniques, often utilizing advanced mass spectrometry and bioinformatics, are crucial for the discovery, identification, and characterization of proteins. termedia.pl
Mass spectrometry (MS) is a fundamental tool for profiling and identifying proteins. researchgate.net, nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used. researchgate.net, nih.gov MALDI-TOF/MS is considered a powerful technique for protein identification, particularly for proteins with high molecular weight, and allows for high-throughput analysis. nih.gov LC-MS/MS is also effective for identifying multiple proteins simultaneously and analyzing complex biological substances with high selectivity and sensitivity. nih.gov
Protein identification typically involves steps such as extraction and separation, identification, and verification. nih.gov Two-dimensional gel electrophoresis (2DGE) is a common technique used to separate proteins based on their charge and molecular weight before MS analysis. researchgate.net, abcam.com Shotgun proteomics, a bottom-up approach, involves the proteolytic digestion of complex protein mixtures into peptides prior to LC-MS/MS analysis. researchgate.net, abcam.com
Proteomic profiling enables the analysis of protein expression levels across different conditions, tissues, or developmental stages, revealing the functional output of changes in gene expression. abcam.com This can help identify proteins that are differentially expressed in various states, such as diseased versus healthy tissues. nih.gov, wikipedia.org
Structural Biology Approaches for Elucidating Protein Architecture and Dynamics
Structural biology employs various techniques to determine the three-dimensional structures of biomolecules, including proteins, at different resolutions, from atomic to supramolecular levels. technologynetworks.com These techniques also provide insights into biomolecular interactions and dynamics. technologynetworks.com The main techniques used in structural biology include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM), often complemented by other methods like Small-Angle X-ray Scattering (SAXS). technologynetworks.com
X-ray Crystallography
X-ray crystallography is a widely used diffraction technique for studying the fine structure of materials at the atomic level. proteinstructures.com It requires protein crystals, where molecules are arranged in a regular pattern. proteinstructures.com When exposed to high-energy X-rays, the crystals scatter the X-rays, producing a pattern of spots on a detector. peakproteins.com This diffraction pattern contains information about the amplitude of the scattered X-rays, which, combined with phase information, is used to determine the precise coordinates of atoms within the protein. peakproteins.com X-ray crystallography has historically been the dominant technique for determining protein structures and remains valuable for high-resolution structure determination and analyzing protein-ligand interactions. peakproteins.com, longdom.org, creative-biostructure.com However, it requires high-quality protein crystals, which can be a limitation for some proteins. longdom.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules, including proteins, typically in solution. technologynetworks.com, longdom.org Unlike X-ray crystallography, NMR does not require crystallization, making it suitable for studying biomolecules in a more native-like environment. longdom.org NMR can provide atomic-resolution information and insights into protein dynamics and interactions. peakproteins.com, technologynetworks.com It is a versatile technique with various experiments available to analyze different molecular aspects. technologynetworks.com However, NMR generally requires larger amounts of protein sample compared to other techniques and the protein needs to be stable in solution during data acquisition. proteinstructures.com
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is an electron microscopy technique where samples are rapidly frozen in a thin layer of solution to preserve their native state. technologynetworks.com, longdom.org, mdpi.com An electron beam interacts with the sample, forming images that are captured on a detector. peakproteins.com By imaging particles in multiple orientations and using computational algorithms, a three-dimensional structure can be reconstructed. longdom.org Cryo-EM is particularly useful for studying large protein complexes, membrane proteins, and proteins that are difficult to crystallize, often providing near-atomic resolution structures. technologynetworks.com, longdom.org, creative-biostructure.com, mdpi.com Recent advancements in instrumentation and computational methods have significantly increased the use and capabilities of Cryo-EM. peakproteins.com, creative-biostructure.com
Protein-Protein Interaction Mapping and Characterization
Protein-protein interactions (PPIs) are fundamental to numerous biological processes, as proteins rarely act alone and their functions often depend on interactions with other proteins. nih.gov, dana-farber.org, wikipedia.org Mapping protein interaction networks provides a global view of cellular organization and function. dana-farber.org Diverse biochemical, genetic, and cell biological methods have been developed to map interactomes. nih.gov
Mass spectrometry-based techniques have revolutionized the field of PPI mapping, offering high sensitivity and specificity. springernature.com Affinity Purification Mass Spectrometry (AP-MS) is a widely used method where a protein of interest and its interacting partners are isolated using an affinity tag and then identified by MS. springernature.com Proximity labeling (PL) techniques, such as BioID and APEX, are complementary approaches that capture transient interactions in living cells by labeling proteins in the vicinity of the protein of interest. springernature.com
Other methods for studying PPIs include yeast two-hybrid (Y2H), which can identify binary interactions in vivo, and techniques involving covalent cross-linking followed by mass spectrometric analysis. oup.com, springernature.com, nih.gov, wikipedia.org Bimolecular fluorescence complementation allows direct visualization of PPIs in living cells, providing spatial information. nih.gov Computational methods are also used to predict and analyze protein interactions. nih.gov, researchgate.net
Understanding protein interaction sites is crucial for functional and structural characterization of multiprotein complexes and can assist in developing structural models of protein complexes. nih.gov
Biosensor-based Interaction Analysis (e.g., Surface Plasmon Resonance - SPR)
Biosensor-based techniques, such as Surface Plasmon Resonance (SPR), allow for real-time, label-free analysis of molecular interactions, including protein-protein binding, to determine kinetic and affinity parameters.
While the search results mention THz biosensorics for studying biomolecules and tissues, including protein complexes, and the ability to detect biomolecular interactions without labels, there is no specific mention of DC 8 protein being studied using SPR or other biosensor-based interaction analysis methods in the provided snippets. teraibs.eu
Gene Expression and Regulation Analysis
Analyzing the expression levels of the gene encoding this compound and understanding how its expression is regulated provides crucial information about its potential roles and the conditions under which it is produced.
Transcriptional Profiling (e.g., RNA-Seq, Northern Blot)
Transcriptional profiling techniques like RNA-Sequencing (RNA-Seq) and Northern blotting are used to measure the abundance of specific mRNA transcripts in a sample, providing insights into gene expression levels. RNA-Seq allows for genome-wide analysis of gene expression, while Northern blotting is a more targeted method for detecting specific RNA molecules.
Studies on this compound have utilized methods to assess its mRNA levels. For example, Northern analysis was used to show that when fluridone (B42967) is added to the culture medium, DC8 protein and mRNA levels decrease significantly in carrot globular-stage embryos. science.govscience.govscience.gov The mRNA level was shown to increase after the addition of abscisic acid (ABA), reaching maximal levels. science.govscience.govscience.gov In soybean seeds, mRNAs corresponding to proteins homologous to DC 8 were expressed at high levels in dried or mature seeds, but not in fresh immature seeds. researchgate.net These RNAs were also present in ABA-treated leaves or cultured cells and in issues subjected to water stress or low temperatures. researchgate.net
Promoter-Reporter Assays
Promoter-reporter assays are used to study the transcriptional regulation of a gene by linking its promoter region to a reporter gene, whose expression is easily measurable. This allows researchers to identify the DNA elements and transcription factors that regulate gene expression.
While the search results indicate that abscisic acid (ABA) regulates the DC8 gene at the mRNA level in carrot, suggesting transcriptional regulation, there is no specific information about the use of promoter-reporter assays to study the regulation of the DC 8 gene in the provided snippets. science.govscience.govscience.gov
Quantitative PCR-based Expression Studies
Quantitative PCR (qPCR) is a highly sensitive technique used to quantify the amount of specific DNA or RNA in a sample, allowing for precise measurement of gene expression levels.
The search results mention qPCR analysis in the context of detecting gene expression changes in response to stress treatments or in different plant lines. uk-erlangen.descience.gov Specifically, RT-qPCR was used to analyze the expression of miRNAs in serum in one study. uk-erlangen.de However, there is no direct mention of qPCR being used to study the expression levels of the this compound gene in the provided search results.
Advanced Imaging and Subcellular Localization Studies
Subcellular localization studies aim to identify the specific organelles, compartments, or cellular structures where a protein resides. For embryonic protein DC-8, this has involved a combination of imaging techniques, biochemical fractionation, and computational predictions.
Confocal Microscopy and Immunofluorescence
Confocal microscopy, often coupled with immunofluorescence, is a powerful technique for visualizing the distribution of specific proteins within cells and tissues. This method utilizes antibodies that specifically bind to the target protein. These antibodies are then labeled with fluorescent dyes, allowing their location to be detected using a confocal microscope. Confocal microscopy provides high-resolution optical sections of a sample, enabling the visualization of protein localization in three dimensions and within specific cellular compartments.
Studies on Daucus carota (carrot) embryonic protein DC-8 have indicated its presence in the cytoplasm and cell walls of the embryo and endosperm. While the specific details of confocal microscopy or immunofluorescence protocols used in these studies are not extensively detailed in the immediately available snippets, immunolocalization techniques are the standard experimental approach to determine such distributions within tissues and cellular compartments. The visualization of DC-8 protein in these distinct cellular locations suggests potential roles in cytoplasmic processes during embryogenesis and structural functions related to the cell wall.
Subcellular Fractionation and Quantitative Proteomics for Localization Mapping
Subcellular fractionation is a biochemical technique used to separate different cellular components based on their physical properties, such as size, density, or charge. This process yields fractions enriched in specific organelles or cellular compartments. Quantitative proteomics can then be applied to these fractions to identify and quantify the proteins present in each, thereby inferring the localization of proteins like DC-8. This approach allows for a more global and quantitative assessment of protein distribution across various cellular compartments.
While detailed quantitative proteomics studies specifically mapping the localization of embryonic protein DC-8 across multiple subcellular fractions are not prominently featured in the provided search results, the mention of DC-8 protein being found in both the cytoplasm and cell walls implies that fractionation techniques would likely be part of the experimental pipeline to isolate these components and confirm the presence of DC-8 within them. Quantitative proteomic analysis of such fractions could provide data on the relative abundance of DC-8 in the cytoplasm versus the cell wall, offering further insights into its primary sites of action.
Computational Prediction of Subcellular Localization
Computational tools and algorithms are increasingly used to predict protein subcellular localization based on their amino acid sequence. These methods analyze sequence features such as signal peptides, transmembrane domains, and amino acid composition, which are known to be correlated with specific cellular destinations. Various algorithms and databases are available that employ machine learning and deep learning approaches to predict localization with varying degrees of accuracy.
Embryonic protein DC-8 has been included in studies involving the computational prediction of protein localization, particularly in the context of identifying proteins destined for the apoplast (the space outside the plasma membrane but within the cell wall) in plants. One study mentioned that "embryonic DC-8 protein" was among proteins analyzed by a tool for predicting apoplastic and non-apoplastic localization. While some computational predictions might suggest a potential for extracellular or cell wall localization based on sequence characteristics, experimental validation through techniques like immunofluorescence and subcellular fractionation remains essential to confirm these predictions. The experimental findings of DC-8 protein in the cell wall align with the possibility of it being predicted as an apoplastic or cell-wall associated protein by computational methods.
Integrating computational predictions with experimental data from imaging and fractionation techniques provides a more comprehensive understanding of the subcellular localization of embryonic protein DC-8.
Summary of DC-8 Protein Localization Findings
Based on available research, embryonic protein DC-8 has been experimentally localized to the cytoplasm and cell walls in carrot embryos and endosperm. Computational methods have also considered DC-8 protein in the context of predicting apoplastic localization in plants.
| Method | Key Findings for Embryonic Protein DC-8 | Supporting Evidence Type |
| Immunofluorescence/Confocal Microscopy | Localized in cytoplasm and cell walls (in carrot). | Experimental |
| Subcellular Fractionation/Quantitative Proteomics | Implied by localization findings; not detailed in snippets. | Experimental (Indirect) |
| Computational Prediction | Included in apoplastic prediction studies. | Predictive |
Future Directions and Emerging Research Avenues
Integrative Multi-Omics Approaches for Comprehensive Biological Understanding
Integrative multi-omics approaches represent a significant avenue for future research into DC 8 protein, particularly in understanding its complex roles in biological systems. For the plant LEA DC-8 protein, combining genomic, transcriptomic, proteomic, and metabolomic data can provide a holistic view of its regulation and function under various environmental conditions, such as drought stress. Studies have already begun to explore proteomic responses involving embryonic DC-8 protein in plants like sunflower under water deficit, highlighting its upregulation in hybrids compared to inbred lines. Future multi-omics studies could integrate these proteomic findings with gene expression profiles, epigenetic modifications, and metabolic changes to fully elucidate the signaling pathways and molecular networks in which this compound participates during stress adaptation.
In the context of this compound as a chickpea allergen (Cic a 1), multi-omics could similarly offer deeper insights into the factors influencing its expression and allergenicity. Investigating the genetic variations in chickpea varieties that affect Cic a 1 levels, analyzing the transcriptome and proteome of chickpeas under different growth conditions or processing methods, and examining the impact of the gut microbiome (metagenomics and metabolomics) on the immune response to Cic a 1 are all potential areas for future multi-omics research. While current research identifies Cic a 1 as an allergen and notes its detection even after boiling, multi-omics could help identify biomarkers for predicting allergenic potential in different chickpea lines or develop strategies to reduce allergenicity through targeted breeding or processing.
High-Throughput Functional Screening to Identify Novel Roles and Modulators
High-throughput functional screening is a valuable tool for uncovering novel roles of this compound and identifying molecules or conditions that modulate its activity or expression. For the plant LEA DC-8 protein, large-scale screening of plant genotypes or mutant libraries under different abiotic stress conditions could reveal variations in this compound expression or function that correlate with enhanced tolerance. High-throughput phenotyping platforms, such as those used in sunflower studies, can assess the physiological responses of numerous plant lines, providing data that can be linked to proteomic or transcriptomic profiles including this compound levels. Screening chemical libraries or genetic factors that influence this compound accumulation or post-translational modification could also identify potential targets for improving crop resilience.
Regarding this compound as a chickpea allergen, high-throughput screening could involve assessing the IgE binding capacity of a wide range of chickpea varieties or processed chickpea products. This could help identify low-allergen lines or processing methods that effectively reduce Cic a 1 immunoreactivity on a larger scale. Screening peptide libraries could also identify specific epitopes of Cic a 1 responsible for IgE binding, potentially leading to the development of targeted immunotherapies or diagnostic tools. Research has already characterized Cic a 1 as a minor allergen, and future high-throughput methods could expand upon this by screening diverse patient sera against a panel of chickpea protein variants to better understand the heterogeneity of IgE sensitization profiles.
Computational Modeling and Predictive Biology for Complex Biological Systems
Computational modeling and predictive biology are poised to play an increasingly important role in understanding the behavior and function of this compound within complex biological systems. For the plant LEA DC-8 protein, computational models can be developed to simulate its interactions with cellular components during dehydration or other stresses. Predictive models could forecast plant performance under different environmental scenarios based on this compound expression levels and genetic backgrounds. Integrating multi-omics data into these models can enhance their predictive power, allowing researchers to identify critical nodes and pathways involving this compound that are essential for stress tolerance. Computational approaches have been highlighted as important tools to unveil the dynamics of signaling networks in other biological contexts, a principle applicable to understanding this compound's role in plant stress responses.
In the context of this compound as a chickpea allergen, computational modeling can be used to predict its three-dimensional structure and identify potential IgE-binding epitopes. Molecular dynamics simulations could explore the stability of Cic a 1 under different processing conditions, helping to explain why it retains allergenicity even after boiling. Predictive models could also assess the potential for cross-reactivity with other allergens based on sequence and structural similarities, building upon observations of cross-reactivity with peanut proteins. Machine learning approaches could analyze large datasets of patient sensitization profiles and chickpea protein data to predict the likelihood of allergic reactions to specific chickpea products. Computational methods are already being explored for predicting protein localization and analyzing complex biological data, demonstrating their relevance to this compound research.
Elucidating Uncharacterized Roles in Broader Biological Processes and Disease Pathogenesis
Future research should focus on elucidating the currently uncharacterized roles of this compound in broader biological processes and its potential involvement in disease pathogenesis. For the plant LEA DC-8 protein, while its role in abiotic stress tolerance is recognized, its potential functions in other developmental stages, biotic interactions (e.g., with pathogens or beneficial microbes), or nutrient acquisition are less explored. Research into embryonic DC-8 protein has noted its presence in different plant tissues and its regulation during development, suggesting broader roles beyond stress tolerance in mature plants. Investigating these uncharacterized functions could reveal novel ways to utilize this compound for crop improvement.
Q & A
Q. How can researchers accurately quantify DC 8 protein concentrations in complex biological samples?
Methodological Answer:
- Step 1: Sample Preparation
Use differential centrifugation or affinity chromatography to isolate this compound from lysates, minimizing contamination (e.g., protease inhibitors for stability) . - Step 2: Quantification Assays
Apply Bradford, BCA, or spectrophotometric methods (A280 nm) for preliminary quantification. Validate with SDS-PAGE and Coomassie staining to confirm purity . - Step 3: Advanced Validation
Use Western blotting with anti-DC 8 antibodies for specificity checks. Include a standard curve with recombinant this compound to ensure linear detection range .
Q. What experimental approaches are recommended for identifying this compound-protein interaction partners?
Methodological Answer:
- Approach 1: Co-Immunoprecipitation (Co-IP)
Crosslink interacting proteins in vivo, immunoprecipitate DC 8 using specific antibodies, and identify bound partners via mass spectrometry (MS/MS) . - Approach 2: Yeast Two-Hybrid Screening
Screen a cDNA library against DC 8 bait to detect novel interactions. Confirm positives with pull-down assays . - Data Analysis
Use STRING or BioGRID databases to map interaction networks and prioritize candidates for functional validation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound functional data across studies?
Methodological Answer:
-
Strategy 1: Controlled Replication
Standardize variables (e.g., cell lines, buffer conditions) that may affect DC 8 activity. Replicate conflicting studies under identical conditions . -
Strategy 2: Orthogonal Validation
Combine biophysical (e.g., SPR for binding kinetics) and cellular assays (e.g., CRISPR knockouts) to cross-verify functional claims . -
Data Contradiction Framework
Factor Analysis Approach Variability in pH Test DC 8 stability/activity at pH 6.0–8.0 Post-translational modifications Use phospho-specific antibodies or MS to detect modifications
Q. What methodologies are effective for analyzing this compound tertiary structure under varying experimental conditions?
Methodological Answer:
-
Technique 1: Cryo-Electron Microscopy (Cryo-EM)
Resolve DC 8 conformations at near-atomic resolution in solution. Use glycerol or trehalose to stabilize samples during vitrification . -
Technique 2: Circular Dichroism (CD) Spectroscopy
Monitor secondary/tertiary structural changes in response to temperature or denaturants. Compare spectra with AlphaFold2 predictions for validation . -
Condition Optimization Table
Condition Impact on Structure High salt (≥150 mM) May induce aggregation; use size-exclusion chromatography Reducing agents Preserve disulfide bonds with TCEP instead of DTT
Methodological Considerations for Data Integrity
Q. How can researchers ensure reproducibility in this compound interaction studies?
Methodological Answer:
- Guideline 1: Transparent Reporting
Document antibody clones (e.g., Catalog #, lot numbers), buffer recipes, and instrument settings in supplemental materials . - Guideline 2: Statistical Rigor
Perform power analysis to determine sample size. Use ANOVA with post-hoc tests for multi-group comparisons, reporting p-values and effect sizes .
Q. What strategies mitigate this compound degradation during long-term storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
